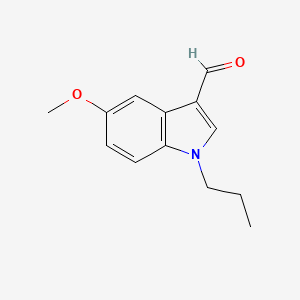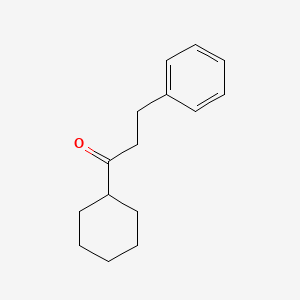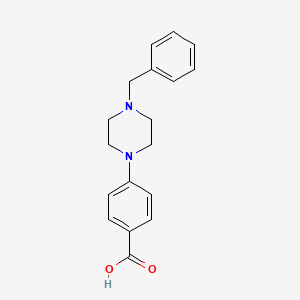
4-(4-Benzylpiperazin-1-yl)benzoesäure
Übersicht
Beschreibung
4-(4-benzylpiperazin-1-yl)benzoic Acid is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-benzylpiperazin-1-yl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-benzylpiperazin-1-yl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Wirkung
Die Verbindung wurde synthetisiert und auf ihre antimikrobiellen Eigenschaften getestet. Sie zeigt eine signifikante antibakterielle und antifungale Aktivität, vergleichbar mit Standardbehandlungen . Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Mittel, insbesondere in einer Zeit, in der Antibiotikaresistenz ein wachsendes Problem ist.
Molekularer Docking-Studien
Molekularer Docking-Studien haben gezeigt, dass Derivate dieser Verbindung eine gute Korrelation mit der experimentellen inhibitorischen Potenz aufweisen, wenn sie mit der Kristallstruktur von Oxidoreduktase-Proteinen angedockt werden . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung von Inhibitoren hin, die spezifische Proteine innerhalb mikrobieller Organismen angreifen können.
Antitumor-Eigenschaften
Obwohl sie nicht direkt mit 4-(4-Benzylpiperazin-1-yl)benzoesäure verbunden ist, haben ihre strukturellen Verwandten Antitumor-Aktivitäten gezeigt . Dies zeigt, dass es mit weiterer Modifikation und Prüfung eine Möglichkeit geben könnte, auch Antitumor-Anwendungen für diese Verbindung zu erforschen.
Anti-HIV-Aktivität
Es wurde berichtet, dass Cumarin-basierte Piperazin-Nukleotide, die strukturell mit this compound verwandt sind, Anti-HIV-Eigenschaften besitzen . Dies eröffnet Forschungswege für diese Verbindung bei der Entwicklung von Anti-HIV-Medikamenten.
Antikoagulanzien-Effekte
Die Einbeziehung eines Piperazin-Restes, der in this compound vorhanden ist, wurde mit Antikoagulanzien-Effekten in Verbindung gebracht . Dies deutet auf potenzielle Anwendungen bei der Entwicklung von Medikamenten hin, die Blutgerinnsel verhindern können.
Antioxidative und entzündungshemmende Wirkung
Es wurde berichtet, dass Verbindungen mit einer Piperazinstruktur antioxidative und entzündungshemmende Wirkungen aufweisen . Diese Verbindung könnte auf ihre Wirksamkeit bei der Reduzierung von oxidativem Stress und Entzündungen bei verschiedenen Krankheiten untersucht werden.
Arzneimittelforschung und -entwicklung
Die Fähigkeit der Verbindung, modifiziert zu werden, und ihre bioaktiven Eigenschaften machen sie zu einem wertvollen Ausgangspunkt für die Arzneimittelforschung und -entwicklung. Ihre strukturelle Flexibilität ermöglicht die Herstellung einer breiten Palette von Derivaten mit potenziellen therapeutischen Anwendungen .
Anwendungen in der chemischen Industrie
Benzoesäurederivate sind wichtige Vorläufer in der organischen Syntheseindustrie . Als solches könnte this compound als Zwischenprodukt bei der Synthese verschiedener Industriechemikalien dienen.
Eigenschaften
IUPAC Name |
4-(4-benzylpiperazin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(22)16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZACPQJCRXAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406301 | |
| Record name | 4-(4-benzylpiperazin-1-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94038-26-3 | |
| Record name | 4-(4-benzylpiperazin-1-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
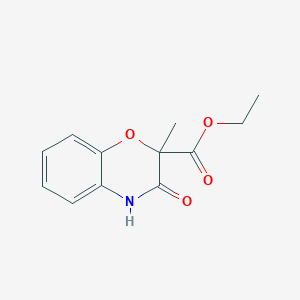
![20-nitro-N-(2,4,6-trinitrophenyl)-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-21-amine](/img/structure/B1608730.png)
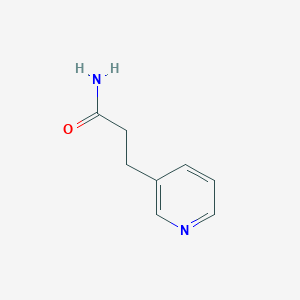
![5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608732.png)
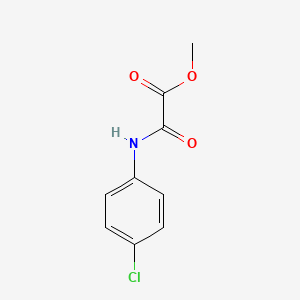

![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2,4-dimethylphenyl)-3-hydroxy-](/img/structure/B1608739.png)



